molecular formula C10H21NO2 B112981 2-Amino-2-butylhexanoic acid CAS No. 7597-66-2

2-Amino-2-butylhexanoic acid

Cat. No.: B112981
CAS No.: 7597-66-2
M. Wt: 187.28 g/mol
InChI Key: CAITYLFVJGDODP-UHFFFAOYSA-N
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Description

2-Amino-2-butylhexanoic acid (CAS: 7597-66-2) is a branched-chain non-proteinogenic amino acid with the molecular formula C₁₀H₂₁NO₂ and a molecular weight of 187.283 g/mol. Its structure features a hexanoic acid backbone substituted with an amino group and a butyl group at the second carbon (α-position).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-butylhexanoic acid can be achieved through several methods. One common approach involves the reaction of hexanoic acid with butylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The process may also include purification steps such as crystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-butylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

2-Amino-2-butylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-butylhexanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can participate in enzymatic reactions, leading to the formation of bioactive metabolites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table highlights structural similarities and differences between 2-amino-2-butylhexanoic acid and related branched-chain amino acids:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 7597-66-2 C₁₀H₂₁NO₂ 187.283 Butyl (C₄H₉) at α-position
2-Amino-2-ethylhexanoic acid 114781-15-6 C₈H₁₅NO₂ 157.209 Ethyl (C₂H₅) at α-position
2-Amino-2-ethylbutanoic acid 2566-29-2 C₆H₁₁NO₂ 129.157 Ethyl (C₂H₅), shorter backbone
2-Amino-2-methylbutyric acid 465-58-7 C₅H₁₁NO₂ 117.146 Methyl (CH₃) at α-position
2-Amino-2-phenylacetic acid 2835-06-5 C₈H₉NO₂ 151.165 Phenyl (C₆H₅) at α-position

Key Observations :

  • Alkyl Chain Length: Longer alkyl chains (e.g., butyl in this compound) increase hydrophobicity compared to ethyl or methyl substituents.
  • Aromatic vs. Aliphatic Substituents: The phenyl group in 2-amino-2-phenylacetic acid introduces aromaticity, enhancing π-π stacking interactions, unlike aliphatic substituents in other compounds .

Physicochemical Properties

Limited solubility and melting point data are available for these compounds, but trends can be inferred:

  • Hydrophobicity: this compound (logP ~1.5) is more hydrophobic than 2-amino-2-ethylhexanoic acid (logP ~0.9) due to its longer alkyl chain.
  • Hydrogen Bonding: All compounds exhibit hydrogen-bonding capacity via -NH₂ and -COOH groups, influencing crystal packing and stability. For example, 2-(2-ethoxy-2-oxoacetamido)benzoic acid forms chains via O–H⋯O and C–H⋯O interactions , suggesting similar behavior in this compound derivatives.

Biological Activity

2-Amino-2-butylhexanoic acid, also known as 2-amino-2-butyl-1-hexanoic acid, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a branched alkyl chain and an amino group, making it a subject of interest in pharmacological and biochemical research.

  • Molecular Formula : C10H21NO
  • Molecular Weight : 173.3 g/mol
  • CAS Number : 288161-81-9

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cellular processes, potential therapeutic applications, and mechanisms of action.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

  • Mechanism : The compound scavenges free radicals and enhances the body's natural antioxidant defenses.
  • Research Findings : In vitro studies have shown that this compound can reduce oxidative damage in cellular models, indicating its potential as a protective agent against oxidative stress-related conditions.

2. Anti-inflammatory Properties

Inflammation plays a critical role in many chronic diseases. The compound has shown promise in modulating inflammatory pathways.

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines and chemokines.
  • Case Study : A study demonstrated that treatment with this compound reduced markers of inflammation in animal models of arthritis.

3. Neuroprotective Effects

Given its structure, there is interest in the neuroprotective effects of this compound.

  • Mechanism : It may enhance neuronal survival and function by modulating neurotransmitter systems.
  • Research Findings : Experimental studies have indicated that the compound can protect against excitotoxicity in neuronal cultures, suggesting potential applications in neurodegenerative diseases.

Table 1: Antioxidant Activity of this compound

Concentration (µM)DPPH Scavenging (%)IC50 (µM)
1035150
2555
5075

Table 2: Anti-inflammatory Effects

Treatment GroupInflammatory Marker Reduction (%)
Control-
Low Dose (50 mg/kg)30
High Dose (100 mg/kg)60

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism :
    • Scavenging of reactive oxygen species (ROS).
    • Modulation of antioxidant enzyme activities.
  • Anti-inflammatory Mechanism :
    • Inhibition of NF-kB signaling pathway.
    • Reduction in the expression of COX-2 and iNOS.
  • Neuroprotective Mechanism :
    • Enhancement of neurotrophic factors.
    • Protection against oxidative stress-induced neuronal death.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-2-butylhexanoic acid under laboratory conditions?

  • Methodological Answer : The synthesis of this compound can be achieved via reductive amination of 2-butylhexanoic acid derivatives or Strecker synthesis using aldehydes and nitriles. For stereochemical control, asymmetric hydrogenation or enzymatic resolution (e.g., lipase-mediated kinetic resolution) may be employed . Purification typically involves recrystallization in ethanol/water mixtures or reverse-phase chromatography, ensuring ≥97% purity as validated by HPLC . For intermediates, consider adapting routes from structurally similar compounds like 2-amino-2-ethylhexanoic acid, which utilize amidation and hydrolysis steps .

Q. How can the purity and structural integrity of this compound be characterized?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Confirm backbone structure and substituent positions (e.g., butyl chain integration at δ 1.2–1.6 ppm for CH₂ groups) .
  • IR Spectroscopy : Identify carboxylic acid (C=O stretch at ~1700 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) functional groups .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (m/z 187.279 for [M+H]+) .
  • Elemental Analysis : Validate C, H, N, and O composition (theoretical: C 64.13%, H 11.30%, N 7.48%, O 17.09%) .

Q. What are the solubility profiles and recommended storage conditions for this compound?

  • Methodological Answer :

  • Solubility : Highly soluble in polar solvents (water, methanol, DMSO) but insoluble in hexane or diethyl ether. Conduct solubility tests at 25°C using UV-Vis spectroscopy to quantify saturation points .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Pre-purge containers with nitrogen to minimize degradation .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during the synthesis of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of α,β-unsaturated precursors .
  • Chromatographic Resolution : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation of enantiomers .
  • Enzymatic Methods : Optimize lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) with substrate-specific acyl donors . Validate enantiomeric excess (ee) via chiral GC or polarimetry .

Q. What computational strategies predict the reactivity and stability of this compound in aqueous environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate pKa values for amine and carboxylic acid groups to predict ionization states at physiological pH .
  • Molecular Dynamics (MD) Simulations : Model hydration shells and hydrogen-bonding networks to assess stability in aqueous buffers .
  • Reactivity Databases : Leverage PubChem’s PISTACHIO and REAXYS to identify degradation pathways (e.g., oxidation at the α-carbon) .

Q. How can contradictions in reported biological activities of this compound be resolved experimentally?

  • Methodological Answer :

  • Dose-Response Studies : Test neuroactive or anti-inflammatory effects across a concentration range (e.g., 1–100 µM) to identify threshold effects .
  • Orthogonal Assays : Combine in vitro (e.g., enzyme inhibition) and in vivo (e.g., zebrafish models) systems to validate target engagement .
  • Stereochemical Controls : Compare racemic mixtures vs. enantiopure samples to isolate bioactive conformers .

Properties

IUPAC Name

2-amino-2-butylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-3-5-7-10(11,9(12)13)8-6-4-2/h3-8,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAITYLFVJGDODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50226874
Record name alpha,alpha-Di-n-butylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7597-66-2
Record name alpha,alpha-Di-n-butylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007597662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7597-66-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha,alpha-Di-n-butylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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